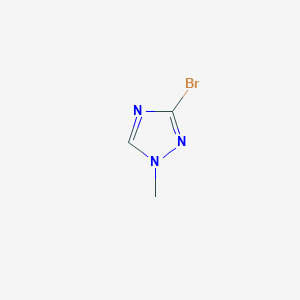
3-Bromo-1-metil-1H-1,2,4-triazol
Descripción general
Descripción
3-Bromo-1-methyl-1H-1,2,4-triazole is an organic compound with the molecular formula C3H4BrN3. It is a member of the 1,2,4-triazole family, which is known for its diverse chemical properties and applications. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
3-Bromo-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of infections and cancer.
Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions .
Mecanismo De Acción
Target of Action
It is known that triazole compounds often interact with enzymes and other proteins . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
It is known that triazole compounds can form coordination complexes with transition metals . This interaction can lead to changes in the target protein’s function, potentially altering cellular processes.
Biochemical Pathways
Triazole compounds are known to influence various biochemical pathways due to their ability to interact with different enzymes and proteins .
Pharmacokinetics
Its predicted properties include a boiling point of 2559±230 °C and a density of 193±01 g/cm3 . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Given its potential to interact with enzymes and proteins, it may have significant effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-1-methyl-1H-1,2,4-triazole. For instance, its solubility in different solvents can affect its distribution and absorption in the body . Furthermore, storage conditions such as light exposure and temperature can impact its stability .
Análisis Bioquímico
Biochemical Properties
3-Bromo-1-methyl-1H-1,2,4-triazole is known to be a ligand for transition metals to create coordination complexes . It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .
Cellular Effects
Triazole compounds are known to have various biological activities, including anticancer activity . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Molecular Mechanism
The anticancer activity of triazole compounds is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-1-methyl-1H-1,2,4-triazole can be synthesized by reacting 1-methyl-1,2,4-triazole with bromine in a suitable solvent. The reaction typically involves the following steps:
- Dissolving 1-methyl-1,2,4-triazole in a solvent such as acetonitrile or dichloromethane.
- Adding bromine dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stirring the reaction mixture for several hours until the reaction is complete.
- Isolating the product by filtration and purifying it through recrystallization .
Industrial Production Methods
In industrial settings, the production of 3-Bromo-1-methyl-1H-1,2,4-triazole may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of 1-methyl-1H-1,2,4-triazole.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or alkylamines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted triazoles.
Oxidation: Formation of triazole oxides.
Reduction: Formation of 1-methyl-1H-1,2,4-triazole.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-1-methyl-1H-1,2,4-triazole
- 5-Bromo-1-methyl-1H-1,2,4-triazole
- 3,5-Dibromo-1-methyl-1H-1,2,4-triazole
Uniqueness
3-Bromo-1-methyl-1H-1,2,4-triazole is unique due to its specific bromine substitution at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable intermediate in the synthesis of various specialized compounds .
Propiedades
IUPAC Name |
3-bromo-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c1-7-2-5-3(4)6-7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGLUDZPAMFWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205186 | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56616-91-2 | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-methyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)








![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)
